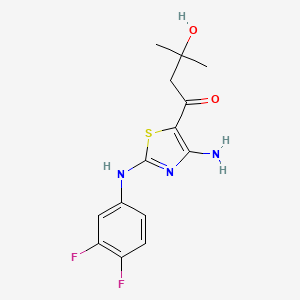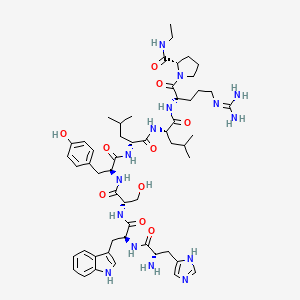
(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH is a synthetic analog of the luteinizing hormone-releasing hormone (LHRH). LHRH is a decapeptide hormone responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This analog has been modified to enhance its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are crucial for efficiency and yield. Techniques like continuous flow synthesis might be employed to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH can undergo various chemical reactions, including:
Oxidation: This can affect methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to thiols.
Substitution: Specific functional groups can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation might lead to sulfoxides or sulfones, while reduction would yield free thiols.
Scientific Research Applications
(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Potential therapeutic applications in treating hormone-dependent conditions like prostate cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of (Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH involves binding to LHRH receptors on the pituitary gland. This binding triggers a cascade of intracellular events leading to the release of LH and FSH. The modifications in this analog enhance its binding affinity and resistance to enzymatic degradation, prolonging its biological activity.
Comparison with Similar Compounds
Similar Compounds
Goserelin: Another LHRH analog used in cancer treatment.
Leuprolide: Commonly used in the treatment of hormone-sensitive cancers.
Triptorelin: Used for similar therapeutic purposes.
Uniqueness
(Des-Pyr1,Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH is unique due to its specific modifications, which enhance its stability and activity compared to other LHRH analogs. These modifications make it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C54H79N15O10 |
|---|---|
Molecular Weight |
1098.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C54H79N15O10/c1-6-59-52(78)45-14-10-20-69(45)53(79)39(13-9-19-60-54(56)57)63-47(73)40(21-30(2)3)65-48(74)41(22-31(4)5)66-49(75)42(23-32-15-17-35(71)18-16-32)67-51(77)44(28-70)68-50(76)43(24-33-26-61-38-12-8-7-11-36(33)38)64-46(72)37(55)25-34-27-58-29-62-34/h7-8,11-12,15-18,26-27,29-31,37,39-45,61,70-71H,6,9-10,13-14,19-25,28,55H2,1-5H3,(H,58,62)(H,59,78)(H,63,73)(H,64,72)(H,65,74)(H,66,75)(H,67,77)(H,68,76)(H4,56,57,60)/t37-,39-,40-,41+,42-,43-,44-,45-/m0/s1 |
InChI Key |
JDQRXYLRWDVADF-LQHCIVNCSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
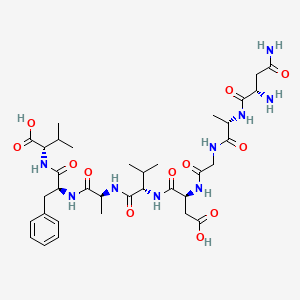
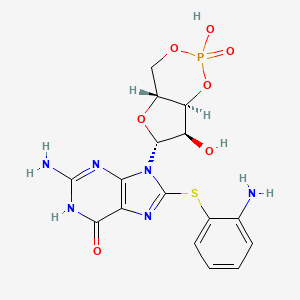
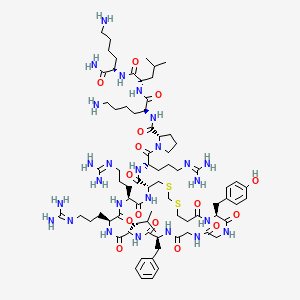
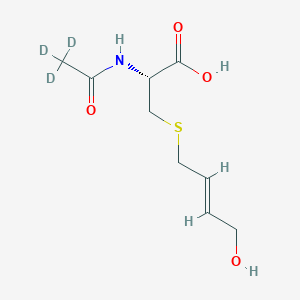
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
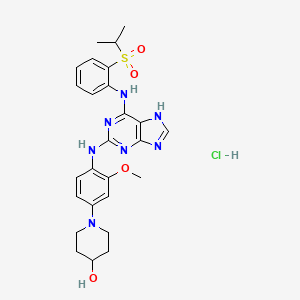
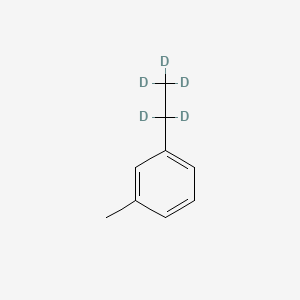
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)
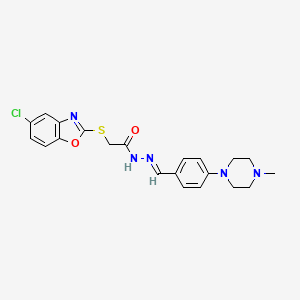
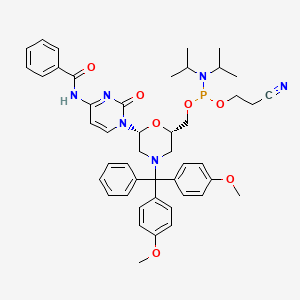
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)

